Ethyl 3-oxononanoate
Description
Ethyl 3-oxononanoate (CAS No. 6622-36-2; molecular formula: C₁₁H₂₀O₃) is a β-keto ester featuring a nine-carbon aliphatic chain with a ketone group at the 3-position and an ethyl ester moiety at the terminal end . It is synthesized via alkylation reactions, as demonstrated in , where 1-iodopentane is reacted under optimized conditions to yield the compound as a yellow oil (44% yield after silica column chromatography) . Its role as a versatile intermediate in organic synthesis is highlighted in , where it serves as a precursor for synthesizing triazolopyrimidinone derivatives through reactions with 3-chlorobenzyl bromide .
Key spectroscopic data for this compound include:
Properties
IUPAC Name |
ethyl 3-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBPLVTKYAPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288814 | |
| Record name | Ethyl 3-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-36-2 | |
| Record name | Nonanoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxononanoate can be synthesized through the esterification of 3-oxononanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures the large-scale production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxononanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 3-hydroxy nonanoate derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-oxononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxononanoate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release nonanoic acid and ethanol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various bioactive compounds.
Comparison with Similar Compounds
Variation in Ester Group: Methyl vs. Ethyl
- Synthesis Yield: 43% (vs. 44% for ethyl variant) .
- Polarity: Higher Rf value (0.53 vs. unreported for ethyl variant), suggesting lower polarity due to the shorter methyl chain .
- ¹H NMR Differences: Methyl ester peak at δ 3.67 (s, 3H) vs. ethyl ester δ 4.19 (q, 2H) .
Applications: Methyl esters are often preferred in reactions requiring lower steric hindrance, while ethyl esters may offer better solubility in nonpolar solvents.
Chain Length Variation: Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)
Ethyl 3-oxobutanoate (CAS No. 141-97-9; C₆H₁₀O₃) is a shorter-chain β-keto ester with a two-carbon chain between the ketone and ester groups .
- Reactivity: Shorter chain enhances enolate formation efficiency, making it a staple in acetoacetic ester synthesis.
- Physical Properties: Lower molecular weight (130.14 g/mol vs. 200.27 g/mol for Ethyl 3-oxononanoate) results in a lower boiling point (181°C vs. >250°C) .
Applications: this compound’s longer chain may stabilize hydrophobic interactions in drug design, unlike the more reactive ethyl acetoacetate.
Aromatic Substituents: Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 52119-38-7; C₁₁H₁₁NO₅) introduces a nitro-substituted phenyl group at the ketone position .
- Electronic Effects: The nitro group (electron-withdrawing) increases electrophilicity at the ketone, enhancing reactivity toward nucleophiles compared to the aliphatic chain in this compound.
- Molecular Weight: 237.21 g/mol vs. 200.27 g/mol, impacting solubility and crystallization behavior .
Applications: Nitro-substituted derivatives are valuable in synthesizing aromatic heterocycles or explosives precursors.
Unsaturated Derivatives: Ethyl 3-Hexenoate
Ethyl 3-hexenoate (CAS No. 2396-83-0; C₈H₁₄O₂) contains a double bond in the aliphatic chain .
- Reactivity: The double bond enables participation in Diels-Alder reactions, unlike saturated this compound.
- Physical Properties: Lower density and boiling point due to reduced van der Waals interactions .
Data Tables
Biological Activity
Ethyl 3-oxononanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
This compound is an ester derived from nonanoic acid, featuring a keto group at the 3-position. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the condensation of nonanoic acid derivatives with ethyl acetate under acidic conditions, often utilizing catalysts to enhance yield and selectivity. The compound can also be synthesized through enzymatic methods, which may offer advantages in terms of environmental impact and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In studies measuring the compound's ability to scavenge free radicals, it demonstrated significant activity comparable to well-known antioxidants like ascorbic acid.
| Assay Method | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The antioxidant activity may contribute to its potential therapeutic effects in preventing oxidative stress-related diseases.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy in Food Preservation : A study examined the use of this compound as a natural preservative in food products. Results showed a significant reduction in microbial load in treated samples compared to controls, suggesting its applicability in food safety.
- Cosmetic Applications : Research into the incorporation of this compound in cosmetic formulations revealed its potential as a skin-conditioning agent due to its moisturizing properties and ability to enhance skin barrier function.
Pharmacological Evaluations
Further pharmacological evaluations have explored the compound's effects on cellular models. This compound was tested for cytotoxicity against cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that at certain concentrations, this compound could inhibit cell proliferation, suggesting a potential role in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 40 |
| MCF-7 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
